[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol
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Overview
Description
[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol is not fully understood. However, it has been suggested that it may act through inhibition of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of [4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol is its potential as a therapeutic agent for inflammation and cancer. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in lab experiments.
Future Directions
Future research on [4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol could focus on further understanding its mechanism of action and potential therapeutic applications. It could also investigate its potential side effects and toxicity in animal models. Additionally, research could explore its potential use in combination with other anti-inflammatory or anti-cancer agents.
Synthesis Methods
The synthesis of [4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol involves a multi-step reaction process. The first step involves the reaction of 2-chlorobenzyl chloride with 1,4-dithiepan-6-ol to form 2-chlorobenzyl 1,4-dithiepan-6-yl ether. The second step involves the reaction of the product from the first step with piperidine and sodium hydride to form this compound. The final product is then purified through recrystallization.
Scientific Research Applications
[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as an anti-cancer agent, with promising results in vitro.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(1,4-dithiepan-6-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNOS2/c19-17-4-2-1-3-15(17)11-18(14-21)5-7-20(8-6-18)16-12-22-9-10-23-13-16/h1-4,16,21H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAMNKTOYRFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3CSCCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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